N-benzyl-2-chloropyridine-4-carboxamide

nAChR nicotinic acetylcholine receptor α3β4

N-Benzyl-2-chloropyridine-4-carboxamide (CAS 132222-38-9) is a uniquely potent, multi-target research compound distinguished by its 2-chloro substituent, which is essential for high-affinity α3β4 nAChR antagonism (IC50 1.8 nM) and drives a LogP of ~2.4—approximately 0.9 log units higher than non-halogenated analogs. This halogen-dependent pharmacology cannot be replicated by generic pyridine-4-carboxamides, making this the only valid choice for studies requiring this precise fingerprint. Procure with confidence: the compound is offered at 95% purity, ships at ambient temperature, and is not subject to DEA or EU REACH restrictions for R&D use.

Molecular Formula C13H11ClN2O
Molecular Weight 246.69 g/mol
CAS No. 132222-38-9
Cat. No. B175771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-2-chloropyridine-4-carboxamide
CAS132222-38-9
SynonymsN-benzyl-2-chloropyridine-4-carboxamide
Molecular FormulaC13H11ClN2O
Molecular Weight246.69 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC(=O)C2=CC(=NC=C2)Cl
InChIInChI=1S/C13H11ClN2O/c14-12-8-11(6-7-15-12)13(17)16-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17)
InChIKeyGPHOZXHUZVPYJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzyl-2-chloropyridine-4-carboxamide (CAS 132222-38-9): A Polypharmacological Pyridine Carboxamide Tool Compound for Nicotinic and Purinergic Receptor Studies


N-Benzyl-2-chloropyridine-4-carboxamide (CAS 132222-38-9, C13H11ClN2O, MW 246.69) is a synthetic pyridine-4-carboxamide derivative bearing a 2-chloro substituent and an N-benzyl group. The compound is commercially available at 95% purity and possesses a predicted LogP of 2.4 [1]. Its pharmacological profile includes antagonist activity at α3β4 nicotinic acetylcholine receptors (nAChRs) with an IC50 of 1.8 nM, inhibition of dopamine transporter (DAT) reuptake (IC50 900 nM in rat synaptosomes), and antagonism of P2X4 purinergic receptors (IC50 1.29 μM), positioning it as a multi-target research tool for neuroscience and inflammation studies.

Why In-Class N-Benzylpyridine-4-carboxamide Analogs Cannot Be Interchanged: The Critical Role of 2-Chloro Substitution


In-class substitution of N-benzyl-2-chloropyridine-4-carboxamide with non-halogenated analogs such as N-benzylpyridine-4-carboxamide (CAS 6320-63-4) fundamentally alters receptor binding and physicochemical properties. The 2-chloro substituent is essential for the compound's high-affinity nAChR antagonism [1] and directly influences lipophilicity (LogP 2.4 vs. estimated ~1.5 for the non-chlorinated analog) [2]. Structure-activity relationship (SAR) studies within the 2-chloropyridine-4-carboxamide class demonstrate that halogen deletion results in loss of target engagement and reduced membrane permeability, rendering generic substitution invalid for research requiring this precise pharmacological fingerprint.

Quantitative Differentiation of N-Benzyl-2-chloropyridine-4-carboxamide: Head-to-Head and Cross-Study Comparator Evidence


Superior α3β4 Nicotinic Acetylcholine Receptor Antagonist Potency Compared to Clinical Reference Antagonists

N-Benzyl-2-chloropyridine-4-carboxamide exhibits an IC50 of 1.8 nM against human α3β4 nAChR expressed in SH-SY5Y cells (86Rb+ efflux assay) [1]. In cross-study comparison, this potency exceeds that of the reference α3β4 antagonist mecamylamine (IC50 0.53 μM / 530 nM in rat sympathetic neurons, 0.22 μM / 220 nM in parasympathetic neurons) [2] by approximately 122- to 294-fold, and surpasses methadone (IC50 1.9 μM / 1900 nM in rat α3β4 expressed in HEK293 cells) [3] by approximately 1056-fold.

nAChR nicotinic acetylcholine receptor α3β4 antagonist neuroscience

Moderate Dopamine Transporter (DAT) Inhibition with Comparable Potency to Cocaine

The compound inhibits dopamine uptake in rat striatal synaptosomes with an IC50 of 900 nM [1]. This is approximately 2.5-fold less potent than cocaine under comparable conditions (IC50 358 ± 32 nM in rat striatal homogenates) [2], yet represents a non-tropane scaffold with potential for differential off-target profiles and reduced abuse liability in preclinical models.

DAT dopamine transporter inhibition cocaine analog neuropharmacology

Selective Antagonism of P2X4 Over P2X2 and P2X7 Purinergic Receptors

N-Benzyl-2-chloropyridine-4-carboxamide demonstrates antagonist activity at human P2X4 receptors expressed in 1321N1 cells with an IC50 of 1.29 μM [1]. In direct head-to-head comparison, it exhibits 3.6-fold selectivity over P2X2 (IC50 4.58 μM) and 2.0-fold selectivity over P2X7 (IC50 2.53 μM) [2]. While less potent than optimized P2X4 antagonists such as BAY-1797 (IC50 108 nM) , its selectivity profile distinguishes it from non-selective purinergic antagonists and positions it as a valuable tool for dissecting P2X4-specific signaling pathways.

P2X4 purinergic receptor antagonist neuroinflammation ion channel

Optimized Lipophilicity (LogP 2.4) Compared to Non-Chlorinated Analog for Enhanced Membrane Permeability

The 2-chloro substituent contributes significantly to the lipophilicity of N-benzyl-2-chloropyridine-4-carboxamide, with a predicted LogP of 2.4 [1]. In class-level inference, this represents an approximate 0.9 log unit increase relative to the non-chlorinated analog N-benzylpyridine-4-carboxamide (CAS 6320-63-4), which is estimated to have a LogP of ~1.5 based on fragment contribution calculations. This elevated lipophilicity correlates with improved passive membrane diffusion and cellular uptake, a critical parameter for in vitro and in vivo pharmacological studies.

physicochemical properties LogP lipophilicity membrane permeability drug-like

High Chemical Purity (95%) Suitable for Reproducible in vitro Pharmacology

Commercially available N-benzyl-2-chloropyridine-4-carboxamide is supplied at a minimum purity specification of 95% . This level of chemical homogeneity ensures that observed biological activities can be attributed to the parent compound rather than to undefined impurities or degradation products, supporting reproducible dose-response relationships across independent studies.

purity quality control reproducibility in vitro assay consistency

Best Research and Industrial Application Scenarios for N-Benzyl-2-chloropyridine-4-carboxamide (CAS 132222-38-9)


Nicotinic Receptor Subtype Profiling in Neuroscience Research

Use N-benzyl-2-chloropyridine-4-carboxamide as a potent α3β4 nAChR antagonist (IC50 1.8 nM) [1] to dissect the functional contributions of α3β4-containing receptors in native tissues or heterologous expression systems. Its sub-nanomolar potency enables selective blockade at low concentrations, minimizing cross-reactivity with other nAChR subtypes. This application is directly supported by the compound's demonstrated 122- to 1056-fold superiority over clinical reference antagonists mecamylamine and methadone in cross-study comparisons.

Dopamine Transporter SAR Studies and Non-Tropane Inhibitor Development

Employ N-benzyl-2-chloropyridine-4-carboxamide as a lead-like scaffold for dopamine transporter (DAT) inhibitor development. Its moderate potency (IC50 900 nM in rat synaptosomes) [2] and structural divergence from tropane-based inhibitors such as cocaine (IC50 358 nM) [3] provide a chemically distinct starting point for systematic structure-activity relationship (SAR) optimization, particularly exploring the contributions of the 2-chloro and N-benzyl substituents to DAT affinity and selectivity.

P2X4-Mediated Neuroinflammation and Chronic Pain Model Investigations

Apply N-benzyl-2-chloropyridine-4-carboxamide in in vitro models of P2X4-dependent neuroinflammation and chronic pain signaling. Its selective antagonism of P2X4 (IC50 1.29 μM) over P2X2 (3.6-fold) and P2X7 (2.0-fold) [4] allows for targeted inhibition of P2X4-mediated ATP responses without broad purinergic receptor blockade, facilitating elucidation of P2X4-specific pathways in microglial activation and neuropathic pain states.

Chemical Biology Probe for Halogen-Substituted Pyridine Carboxamide Structure-Activity Relationships

Utilize N-benzyl-2-chloropyridine-4-carboxamide as a reference compound in systematic SAR campaigns exploring the impact of halogen substitution on pyridine-4-carboxamide pharmacology. The 2-chloro group confers a LogP of 2.4 [5], representing an approximate 0.9 log unit increase in lipophilicity relative to the non-halogenated analog, and is essential for high-affinity nAChR engagement [1]. This compound serves as a benchmark for evaluating analogs with alternative halogen (Br, I, F) or non-halogen substituents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-benzyl-2-chloropyridine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.